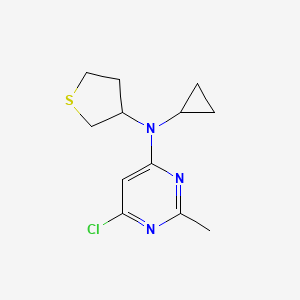![molecular formula C9H18N2 B1493110 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine CAS No. 1522013-27-9](/img/structure/B1493110.png)
1-[(Cyclobutylamino)methyl]cyclobutan-1-amine
Overview
Description
1-[(Cyclobutylamino)methyl]cyclobutan-1-amine is a chemical compound with the molecular formula C8H17N2 It is a derivative of cyclobutylamine and features a cyclobutyl group attached to an amine through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutylamine with formaldehyde under acidic conditions to form the imine intermediate, which is then reduced to the amine. Another approach is the reductive amination of cyclobutylamine with a suitable aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The choice of reagents and reaction conditions may vary depending on the desired yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of cyclobutylcarboxylic acid derivatives.
Reduction: Reduction reactions can produce cyclobutylamine derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various alkylated cyclobutylamine derivatives.
Scientific Research Applications
1-[(Cyclobutylamino)methyl]cyclobutan-1-amine has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: It serves as a potential ligand for biological receptors and enzymes, aiding in the study of biological processes.
Medicine: The compound has been investigated for its potential therapeutic properties, including its use as a precursor for pharmaceuticals.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclobutylamine
Cyclobutanamine
Aminocyclobutane
Properties
IUPAC Name |
1-[(cyclobutylamino)methyl]cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-9(5-2-6-9)7-11-8-3-1-4-8/h8,11H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZALHYMNSJORSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2(CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1493028.png)
![6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493029.png)
![7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493030.png)
![2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493031.png)
![7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493035.png)
![(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493036.png)
![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1493038.png)







